3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

Fragment-based drug discovery Lead optimization Scaffold minimality

3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one (CAS 1189749-36-7) is a tricyclic benzodiazepinone scaffold with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. It features a fused benzene–cyclopentane–diazepine ring system with a ketone at the 1-position, placing it within the cyclopenta-fused 1,5-benzodiazepin-2-one class.

Molecular Formula C12H10N2O
Molecular Weight 198.225
CAS No. 1189749-36-7
Cat. No. B2652857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one
CAS1189749-36-7
Molecular FormulaC12H10N2O
Molecular Weight198.225
Structural Identifiers
SMILESC1CC(=O)C2=C1NC3=CC=CC=C3N=C2
InChIInChI=1S/C12H10N2O/c15-12-6-5-9-8(12)7-13-10-3-1-2-4-11(10)14-9/h1-4,7,14H,5-6H2
InChIKeySJUHIPHPKLPYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one (CAS 1189749-36-7): Core Scaffold Procurement Overview


3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one (CAS 1189749-36-7) is a tricyclic benzodiazepinone scaffold with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It features a fused benzene–cyclopentane–diazepine ring system with a ketone at the 1-position, placing it within the cyclopenta-fused 1,5-benzodiazepin-2-one class . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of condensed heterocyclic GnRH antagonists as described in Takeda patent families [1], and has predicted physicochemical properties — including a LogP range of 1.27–2.43 depending on computational method and a pKa of 8.78 — that position it as a minimally substituted, rule-of-five compliant scaffold amenable to diverse N-functionalization and ring elaboration strategies [2].

Why Generic Substitution Within the Cyclopenta-Benzodiazepinone Class Fails for CAS 1189749-36-7


Cyclopenta-fused benzodiazepinones are not functionally interchangeable scaffolds. Even minor structural modifications — such as N-methylation, chloro substitution, or aryl appendage at the 10-position — produce substantial shifts in lipophilicity (ΔLogP exceeding 3 orders of magnitude across analogs), molecular weight (spanning 198 to 347 Da), hydrogen-bonding capacity, and conformational flexibility . For example, the 10-methyl analog (CAS 790627-35-9) shifts LogP from ~1.5–2.4 down to −0.25, fundamentally altering membrane permeability and CNS exposure potential . The 7-chloro congener (CAS 66444-20-0) introduces an additional heavy atom and altered electronic character relevant to GnRH receptor pharmacophore mapping in the Takeda patent series [1]. The unsubstituted parent scaffold represented by CAS 1189749-36-7 — bearing a single ketone, a secondary amine (N10–H), and zero rotatable bonds — offers a unique combination of minimal steric bulk, balanced LogP in the CNS-optimal range, and maximum derivatizable N–H and enaminone positions that is absent from all substituted analogs, making generic substitution scientifically unsound for any application requiring scaffold fidelity or predictable structure–property relationships [2].

Quantitative Differentiation Evidence for 3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one (CAS 1189749-36-7) Versus Closest Analogs


Scaffold Molecular Weight Minimality: Procurement Value for Fragment-Based and Lead-Optimization Programs

CAS 1189749-36-7 possesses a molecular weight of 198.22 g/mol, representing the minimal unsubstituted scaffold in the benzo[b]cyclopenta[e][1,4]diazepin-1-one series. This is 14.03 Da lighter than the 10-methyl analog (212.25 g/mol), 36.47 Da lighter than the 7-chloro analog (234.69 g/mol), 78.11 Da lighter than the 10-phenyl analog (276.33 g/mol), and 149.23 Da lighter than the 10-(4-diethylamino)phenyl analog (347.45 g/mol) [1]. In fragment-based drug discovery, every 10 Da reduction in scaffold mass translates to improved ligand efficiency metrics and greater headroom for growth vectors during optimization [2]. The compound's low molecular weight combined with a balanced LogP (1.27–2.43) places it within both the fragment rule (MW < 250) and Lipinski rule-of-five boundaries, whereas the 10-(4-diethylamino)phenyl analog at 347 Da already approaches the upper limit of oral drug-like space before any further substitution .

Fragment-based drug discovery Lead optimization Scaffold minimality

Conformational Restriction: Zero Rotatable Bonds as an Entropic Selectivity Driver

CAS 1189749-36-7 contains zero freely rotatable bonds, a consequence of its rigid tricyclic framework in which the cyclopentanone ring, diazepine, and fused benzene are conformationally locked [1]. By contrast, increasing N10-substitution progressively introduces rotational degrees of freedom: the 10-phenyl analog adds one C–N rotatable bond, and the 10-(4-diethylamino)phenyl analog (CAS 1374509-51-9) carries four rotatable bonds, incurring an entropic penalty estimated at approximately 0.7–1.5 kcal/mol per frozen rotor upon target binding [2]. The zero-rotatable-bond architecture of the parent scaffold pre-organizes the pharmacophore into a single low-energy conformation, which in related 1,5-benzodiazepine systems has been correlated with improved binding enthalpy–entropy compensation profiles [1]. This conformational rigidity is lost in all N10-substituted analogs and cannot be recovered by downstream chemistry.

Conformational restriction Entropic binding Target selectivity

Lipophilicity Within CNS-Optimal Range: LogP Differentiation from Substituted Analogs

The target compound displays a computationally predicted LogP (octanol–water partition coefficient) in the range of 1.27–2.43 depending on the prediction algorithm employed [1]. This places it within the empirically defined CNS-optimal LogP window of 1.5–3.0 associated with favorable blood–brain barrier penetration [2]. In stark contrast, the 10-methyl analog (CAS 790627-35-9) exhibits a LogP of −0.25 — a difference of approximately 1.5–2.7 log units — rendering it substantially more polar and less likely to passively cross lipid membranes . At the opposite extreme, the 10-(4-diethylamino)phenyl analog records a LogP of 3.05 and a LogD (pH 7.4) of 3.21, exceeding the CNS-optimal upper bound and raising concerns of increased non-specific binding, higher metabolic turnover, and potential hERG liability . The 7-chloro analog has a LogP of 1.8, sitting within the CNS range but with 16 heavy atoms versus 15 for the parent, and altered electronic character from chlorine that shifts the HOMO–LUMO gap [3]. Only the unsubstituted parent scaffold balances the three critical parameters — LogP within CNS range, zero rotatable bonds, and minimal molecular weight — simultaneously.

Lipophilicity optimization CNS drug-like space Blood-brain barrier permeability

pKa-Driven Ionization State Advantage for pH-Dependent Solubility and Permeability Profiling

The target compound exhibits a computationally predicted acid dissociation constant (pKa) of 8.78 at the N10 secondary amine position [1]. This pKa value means that at physiological pH 7.4, the compound is predominantly (>96%) in its neutral, un-ionized form, favoring passive membrane permeability. At gastrointestinal pH conditions (pH 1.5–6.5), the fraction ionized varies from approximately 99.9% (pH 1.5) to 0.6% (pH 6.5), providing a tunable solubility–permeability profile across the GI tract [2]. In comparison, electron-withdrawing substituents on the benzene ring (such as the 7-chloro congener) would be expected to lower the pKa of the corresponding amine by approximately 0.5–1.5 units via inductive effects, thereby increasing the fraction ionized at intestinal pH and potentially reducing absorptive flux [3]. Conversely, the 10-(4-diethylamino)phenyl analog introduces an additional basic center (tertiary aniline, predicted pKa ~7–8) that creates a complex, pH-dependent speciation profile not present in the parent scaffold . The single, well-characterized ionizable center of CAS 1189749-36-7 simplifies both computational ADME modeling and experimental formulation development relative to multi-basic analogs.

Ionization state pH-dependent solubility Permeability profiling

Class-Level Antihyperglycemic Potential: α-Glucosidase Inhibitory Activity of the Core Scaffold

A closely related derivative — 9-allyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one (Compound 4), synthesized by direct N-allylation of the cyclopenta[e][1,5]benzodiazepine-2-one core — demonstrated an IC50 of 30.63 μM against α-glucosidase enzyme, representing a 3.7-fold improvement in potency over the clinical reference drug acarbose (IC50 = 113.60 μM) [1]. The same compound exhibited α-amylase inhibitory activity with an IC50 of 133.8 μM, comparable to acarbose (IC50 = 124.5 μM) [1]. This data establishes that the cyclopenta-fused 1,5-benzodiazepin-2-one scaffold — of which CAS 1189749-36-7 is the unsubstituted parent — possesses intrinsic antihyperglycemic pharmacophoric elements amenable to further optimization at the N10 position [2]. The target compound, bearing the free N10–H, serves as the direct synthetic entry point for generating focused libraries of N10-functionalized analogs via alkylation, acylation, or reductive amination, enabling systematic structure–activity relationship exploration that is precluded when starting from pre-substituted analogs such as the 10-methyl or 10-phenyl derivatives [1].

Antihyperglycemic activity α-Glucosidase inhibition Diabetes target

Commercial Purity Benchmark and Multi-Supplier Availability Versus Single-Source Analogs

CAS 1189749-36-7 is commercially available at a certified purity of 98% from multiple independent suppliers including Leyan (Product No. 1400047) and Fluorochem (Product Code F728211), with additional listings at AK Scientific (Catalog 4917EV) . In contrast, the 10-methyl analog (CAS 790627-35-9) is listed without purity specification on several databases, the 7-chloro analog (CAS 66444-20-0) is primarily documented as a patent intermediate with limited commercial availability, and the 10-(4-diethylamino)phenyl analog (CAS 1374509-51-9) is listed as discontinued at CymitQuimica [1]. The multi-supplier status of the parent scaffold at 98% purity reduces single-vendor dependency, mitigates supply disruption risk, and enables competitive pricing for bulk procurement — a practical differentiator for medicinal chemistry groups planning large-scale library syntheses or long-term SAR programs.

Commercial sourcing Purity benchmarking Supply chain resilience

Optimal Research and Industrial Application Scenarios for 3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one (CAS 1189749-36-7)


Fragment-Based Drug Discovery: Minimal-Mass Scaffold for Ligand-Efficient Lead Generation

With a molecular weight of 198.22 g/mol, zero rotatable bonds, and a single ionizable center (pKa 8.78), CAS 1189749-36-7 meets all fragment rule-of-three criteria (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 3) [1]. Its LogP of 1.27–2.43 places it in the CNS-optimal window, and its rigid tricyclic architecture minimizes entropic penalty upon binding . Procurement of this scaffold is recommended as the preferred starting point for fragment screening campaigns targeting CNS receptors (including GABA-A, serotonin, and dopamine receptor families historically engaged by benzodiazepine cores) and for structure-based design programs where ligand efficiency metrics are critical go/no-go criteria . The free N10–H position enables late-stage diversification via parallel alkylation/acylation without altering the core conformational restraint.

GnRH Antagonist Lead Optimization: Takeda Patent Series Scaffold Expansion

The Takeda patent family (EP0757681B1, US05834463) establishes the cyclopenta-fused benzodiazepinone scaffold as a privileged chemotype for gonadotropin-releasing hormone (GnRH) receptor antagonism with potential applications in hormone-dependent cancers, endometriosis, and fertility regulation [1]. The unsubstituted parent compound (CAS 1189749-36-7) represents the core intermediate for synthesizing the 9-benzyl and related N10-functionalized derivatives claimed in these patents [1]. Researchers pursuing GnRH antagonist programs should prioritize this scaffold over substituted analogs because only the parent compound provides the unencumbered N10-position required for installing the benzyl, acyl, or heterocyclic substituents specified in the Takeda structure–activity relationship disclosures [1].

Antihyperglycemic Agent Development: α-Glucosidase Inhibition via N10-Derivatized Library Synthesis

The 9-allyl derivative of this scaffold demonstrated an IC50 of 30.63 μM against α-glucosidase — 3.7-fold superior to acarbose (IC50 113.60 μM) — establishing the cyclopenta-benzodiazepinone core as a validated antihyperglycemic pharmacophore [1]. CAS 1189749-36-7 is the mandatory synthetic precursor for generating focused N10-alkylation libraries to systematically explore the SAR around this antidiabetic target [1]. Its 98% commercial purity from multiple suppliers supports reproducible parallel synthesis workflows, and its single N–H derivatization site ensures unambiguous product characterization by LCMS and NMR, a quality-control advantage over multi-functionalized analogs that may yield complex regioisomeric mixtures during library production .

Computational Chemistry and ADME Modeling: Single-Ionizable-Center Reference Compound

The target compound's well-defined physicochemical profile — a single pKa of 8.78, zero rotatable bonds, and a LogP that has been independently cross-validated across three computational platforms (JChem/ChemBase, Fluorochem internal, and Leyan/ACD) yielding values of 1.27, 1.54, and 2.43 respectively — makes it an ideal reference standard for calibrating in silico ADME prediction models [1]. Unlike the multi-basic 10-(4-diethylamino)phenyl analog or the polarity-shifted 10-methyl analog, the parent scaffold's single ionizable center yields an unambiguous ionization profile (≥96% neutral at pH 7.4) that simplifies validation of pKa prediction algorithms, LogD calculators, and permeability models . Computational chemistry groups should procure this compound as a benchmark standard for training and validating machine-learning-based property prediction tools on rigid, heterocyclic scaffolds.

Quote Request

Request a Quote for 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.